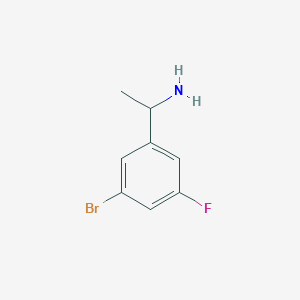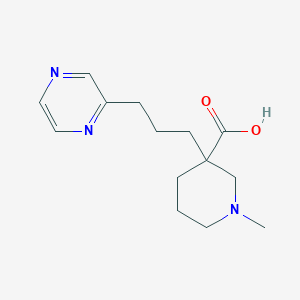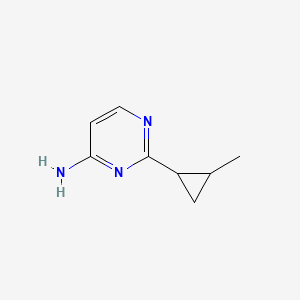![molecular formula C12H14BrN3O B1444329 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine CAS No. 705262-45-9](/img/structure/B1444329.png)
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
概要
説明
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds featuring the morpholine ring linked to various other functional groups.
Uniqueness: 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is unique due to the combination of the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
IUPAC Name |
4-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-10-1-2-12-14-7-11(16(12)8-10)9-15-3-5-17-6-4-15/h1-2,7-8H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJTHAKUYKAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)


![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)




![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
